3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with chloro and fluoro groups, and a tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This step involves the reaction of 3-chloro-4-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature to yield the corresponding benzenesulfonamide derivative.
Introduction of the tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety: This step involves the cyclization of an appropriate precursor, such as 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, with the benzenesulfonamide derivative. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, industrial production may involve scaling up the reaction to larger batch sizes and implementing continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxazepine moiety, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form new ring structures, particularly involving the oxazepine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, as well as oxidized and reduced forms. These products can have different chemical and biological properties, making them of interest for further study.
Scientific Research Applications
3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. It is studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the development of new materials and chemicals, particularly in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition can disrupt key biological processes, leading to the desired therapeutic effects. Additionally, the compound can interact with cellular membranes and receptors, modulating their function and signaling pathways.
Comparison with Similar Compounds
3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can be compared with other similar compounds, such as:
3-chloro-4-fluoroaniline: This compound shares the chloro and fluoro substituents on the benzene ring but lacks the benzenesulfonamide and oxazepine moieties.
4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: This compound shares the oxazepine moiety but lacks the benzenesulfonamide and chloro-fluoro substituents.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide core but have different substituents on the benzene ring and different moieties attached to the sulfonamide group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O4S/c1-20-6-7-24-15-5-2-10(8-12(15)16(20)21)19-25(22,23)11-3-4-14(18)13(17)9-11/h2-5,8-9,19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOFDMDFBLKJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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